4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one
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Overview
Description
4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole moiety substituted with a dimethyl group and an amino-pent-en-one chain. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole moiety allows for electrophilic substitution reactions, particularly at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- 2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one
- 3-(2-aminoethyl)-1H-indol-6-ol
- 1H-Indole-3-ethanamine, N-methyl-
Comparison: Compared to these similar compounds, 4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one is unique due to its specific substitution pattern and the presence of the amino-pent-en-one chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
61698-43-9 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-[(2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C15H18N2O/c1-9(7-10(2)18)16-13-5-6-14-11(3)12(4)17-15(14)8-13/h5-8,16-17H,1-4H3 |
InChI Key |
CNDZMRABMKYHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)NC(=CC(=O)C)C)C |
Origin of Product |
United States |
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